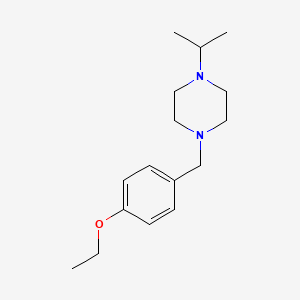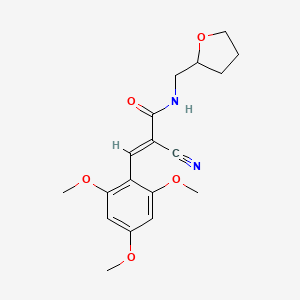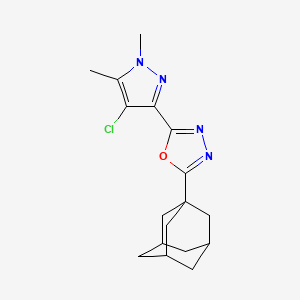
2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features an adamantyl group, a pyrazole ring, and a chloro substituent, making it a unique and potentially valuable molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting the chlorinated pyrazole with an appropriate amidoxime under dehydrating conditions.
Attachment of the adamantyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxadiazoles and pyrazoles.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in materials science, such as the development of new polymers or coatings.
作用機序
The mechanism of action of 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
2-(1-Adamantyl)-5-(4-chloro-1H-pyrazol-3-YL)-1,3,4-oxadiazole: Lacks the dimethyl substituents on the pyrazole ring.
2-(1-Adamantyl)-5-(4-methyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole: Contains a methyl group instead of a chloro substituent.
2-(1-Adamantyl)-5-(1H-pyrazol-3-YL)-1,3,4-oxadiazole: Lacks both the chloro and dimethyl substituents.
Uniqueness
The presence of the adamantyl group, chloro substituent, and dimethyl groups in 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole makes it unique compared to other similar compounds. These structural features may confer specific properties, such as increased stability, enhanced biological activity, or unique reactivity.
特性
分子式 |
C17H21ClN4O |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
2-(1-adamantyl)-5-(4-chloro-1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H21ClN4O/c1-9-13(18)14(21-22(9)2)15-19-20-16(23-15)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-12H,3-8H2,1-2H3 |
InChIキー |
PPVPVOHPUMOUME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


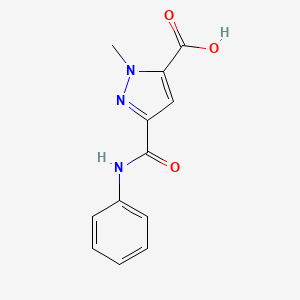
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10889715.png)
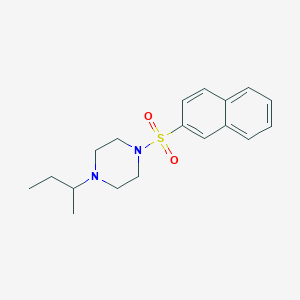
![N'-(4-tert-butylcyclohexylidene)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10889726.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1,5-dimethyl-1H-pyrazol-4-YL)acetamide](/img/structure/B10889740.png)
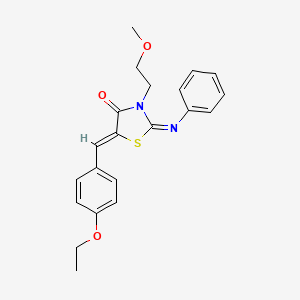
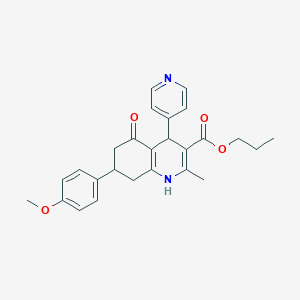
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B10889763.png)
![5-(3-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10889774.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B10889776.png)
![[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B10889779.png)
![(5Z)-5-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10889785.png)
